![molecular formula C14H12F3NO4 B2880373 2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione CAS No. 25063-55-2](/img/structure/B2880373.png)
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C14H12F3NO4 . It has a molecular weight of 315.248 .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C14H12F3NO4/c1-13(2)21-11(19)10(12(20)22-13)7-18-9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3" . This provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Synthesis of Drug Precursors and Ligands
This compound has been utilized in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, serving as drug precursors or potential ligands. This process showcases its role in creating building blocks for further chemical transformations (Dotsenko et al., 2019).
Supramolecular Structures
It has been involved in forming supramolecular structures through crystallization, indicating its potential in material science for creating novel molecular assemblies. This application is exemplified by its ability to form dimers and tetramers via weak hydrogen bonding (Low et al., 2002).
Antimicrobial Activity
Derivatives of this compound have been explored for their antimicrobial properties. A study synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents (Ghorab et al., 2017).
Pyrolytic Generation of Methyleneketene
Research has also delved into its pyrolytic behavior, particularly in the generation of methyleneketene, a compound of interest in various chemical syntheses. This underscores its application in studying reactive intermediates and their potential in synthesis (Brown et al., 1977).
(Trifluoroacetyl)ketene Precursors
It serves as a precursor for (trifluoroacetyl)ketene in hetero-Diels-Alder reactions and nucleophilic reactions, highlighting its importance in synthetic organic chemistry for constructing complex molecules (Sevenard et al., 2017).
properties
IUPAC Name |
2,2-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-13(2)21-11(19)10(12(20)22-13)7-18-9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBHFACPYMGTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.